4-(3-Pyridylsulfonamido)-benzoic acid
Description
4-(3-Pyridylsulfonamido)-benzoic acid is a sulfonamide derivative featuring a benzoic acid backbone substituted with a pyridylsulfonamido group at the para position. This compound belongs to a class of molecules where sulfonamide linkages bridge aromatic and heteroaromatic groups, often conferring unique physicochemical properties and biological activity.
Properties
Molecular Formula |
C12H10N2O4S |
|---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
4-(pyridin-3-ylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C12H10N2O4S/c15-12(16)9-3-5-10(6-4-9)14-19(17,18)11-2-1-7-13-8-11/h1-8,14H,(H,15,16) |
InChI Key |
HOHYDJHTPXVKRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-(3-Pyridylsulfonamido)-benzoic acid and related sulfonamide-benzoic acid derivatives:
Key Observations:
Positional Isomerism : The position of the sulfonamido group (C3 vs. C4) affects intermolecular interactions. For example, 3-substituted derivatives like 3-[4-(Acetamido)benzenesulfonamido]benzoic acid form hydrogen-bonded dimers, while C4-substituted analogs may exhibit distinct packing modes .
Heterocyclic Influence : Pyridyl groups (vs. phenyl or acetamido) introduce nitrogen-based Lewis basicity, enabling coordination with metal ions or participation in charge-transfer complexes.
Structural Insights
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